4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-3-27-18-6-4-5-16-11-19(28-20(16)18)17-12-29-22(23-17)24-21(26)15-9-7-14(8-10-15)13(2)25/h4-12H,3H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUJSPYTMJWJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization.
Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized through a cyclization reaction involving phenol derivatives and acetic anhydride under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Functionalization: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential in various diseases:
- Anti-inflammatory Activity : Research indicates that this compound inhibits the p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses. In vitro studies have demonstrated its ability to reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated models, suggesting its potential for treating inflammatory diseases such as rheumatoid arthritis .
- Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant anti-growth effects against various cancer cell lines including breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3). The structure–activity relationship (SAR) analysis indicates that modifications in substituents can enhance its anticancer activity .
- Antimicrobial Activity : The compound's structural features allow it to be studied for antimicrobial properties against both bacterial and fungal pathogens. Its efficacy has been compared with standard antimicrobial agents, showing promising results .
Chemical Reactivity
The compound can undergo various chemical reactions that enhance its utility in synthetic chemistry:
- Oxidation and Reduction Reactions : It can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride. These reactions are crucial for synthesizing derivatives that may possess enhanced biological activities.
- Nucleophilic Substitution : The fluorophenyl group allows for nucleophilic substitution reactions, which can be utilized to create new derivatives with potentially improved properties.
Case Study 1: Anti-inflammatory Mechanism
In a study focused on the anti-inflammatory effects of the compound, researchers found that it significantly inhibited TNF-α release in activated macrophages. This mechanism was linked to the suppression of the MAPK pathway, highlighting the compound's potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer effects of various derivatives of the compound against multiple cancer cell lines. Results indicated that certain modifications increased cytotoxicity significantly compared to unmodified compounds. The findings suggest a strong correlation between structural modifications and enhanced anticancer activity .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
N-[4-(7-Ethoxy-1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]-4-Fluorobenzamide (CAS: 921526-23-0)
- Key Differences : Replaces the 4-acetyl group with a 4-fluoro substituent.
- However, the absence of the acetyl group may reduce hydrogen-bonding capacity .
- Molecular Formula : C₂₀H₁₅FN₂O₃S (vs. C₂₁H₁₇N₂O₄S for the acetylated compound).
4-[Cyclohexyl(Methyl)Sulfamoyl]-N-[4-(7-Ethoxy-1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]Benzamide (CAS: 921797-95-7)
- Key Differences : Incorporates a sulfamoyl group at the benzamide’s para position.
- Implications : The sulfamoyl group introduces polar characteristics, improving solubility and enabling interactions with charged residues in enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 6a)
- Key Differences : Features a simpler acetamide group and a methoxyphenyl-thiazole scaffold.
- Biological Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), demonstrating the importance of substituent positioning for isoform specificity .
Analogues with Modified Thiazole or Benzofuran Moieties
4-Ethoxy-N-[4-(7-Methoxy-1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]Benzamide (CAS: 921525-39-5)
- Key Differences : Replaces the 7-ethoxybenzofuran with a 7-methoxy group and modifies the benzamide’s substituent.
- Implications : Methoxy groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability compared to ethoxy .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Key Differences : Chlorine at the thiazole’s 5-position and difluorobenzamide.
- Structural Insights : The chlorine atom participates in halogen bonding, while fluorine atoms stabilize aromatic π-stacking interactions. This compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
Biological Activity
4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on available research findings, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure consisting of a benzamide core substituted with a thiazole and a benzofuran moiety. The structural formula can be represented as follows:
This structure is significant as it contributes to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran and thiazole possess notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxicity of several benzofuran derivatives, including those similar to this compound, against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity in the low micromolar range .
- Apoptotic pathways were investigated using assays that measured mitochondrial membrane potential and caspase activation, revealing that compounds induced apoptosis through caspase-dependent mechanisms .
- Mechanism of Action :
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that compounds with similar structures may exhibit antiviral activity. Research has shown that thiazole derivatives can inhibit viral replication in various models.
Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in substituents on both the benzamide and thiazole rings can significantly influence potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility |
| Thiazole ring | Critical for anticancer activity |
| Benzofuran moiety | Contributes to ROS generation |
Q & A
Basic: What synthetic routes are available for 4-acetyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran-thiazole core. A common approach is to couple 7-ethoxy-1-benzofuran-2-carboxylic acid derivatives with thiazol-2-amine intermediates via amidation. For example, describes a method where 5-chlorothiazol-2-amine reacts with acyl chlorides in pyridine, followed by overnight stirring and purification via chromatography and recrystallization from methanol . Intermediate purification often employs column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or methanol. TLC analysis (e.g., hexane/ethyl acetate systems) monitors reaction progress .
Advanced: How can reaction conditions be optimized for higher yields in thiazole-amide coupling steps?
Methodological Answer:
Optimization requires systematic evaluation of variables such as solvent polarity, temperature, and catalyst use. highlights Design of Experiments (DoE) principles, where parameters like reflux time (4–8 hours), stoichiometric ratios (1:1 to 1:1.2), and acid scavengers (e.g., pyridine or triethylamine) are tested. For instance, using anhydrous dimethylformamide (DMF) as a solvent at 80°C improved coupling efficiency in analogous reactions . Statistical tools like response surface methodology (RSM) can model interactions between variables, while HPLC or LC-MS monitors side-product formation .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., amide NH resonance at δ 10–12 ppm) .
- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm) and benzofuran C-O-C (~1250 cm) verify functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate the benzofuran-thiazole linkage .
- X-ray Crystallography : Resolves intermolecular interactions, such as N–H···N hydrogen bonds forming centrosymmetric dimers (as seen in ) .
Advanced: How does the compound’s crystal packing influence its stability and solubility?
Methodological Answer:
Intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate stability and solubility. shows that N–H···N hydrogen bonds create dimeric structures, reducing solubility in polar solvents. Non-classical interactions like C–H···O/F further stabilize the lattice, as observed in analogous thiazole derivatives . Solubility can be modulated by introducing hydrophilic groups (e.g., hydroxyl or amine) or using co-solvents (DMSO/water mixtures) .
Advanced: What computational strategies predict the compound’s binding affinity for PFOR enzyme inhibition?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations assess interactions with pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens. suggests the amide anion interacts with PFOR’s active site. Density Functional Theory (DFT) calculates charge distribution on the thiazole ring, while binding free energy (ΔG) is estimated via MM-PBSA methods. Validate predictions with enzymatic assays measuring NADH oxidation rates .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., pH, temperature) or cell line variability. For example:
- Antimicrobial Activity : reports Schiff base derivatives with variable MICs against E. coli due to differences in membrane permeability. Standardize protocols using CLSI guidelines and include positive controls (e.g., nitazoxanide) .
- Cytotoxicity : Use multiple cell lines (e.g., HEK-293 vs. HepG2) and confirm results with apoptosis markers (Annexin V/PI staining) . Meta-analyses of published IC values can identify outliers .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Neutralize amide residues with 10% NaOH before disposal .
- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical help .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points. Store lyophilized samples at -20°C with desiccants .
Advanced: What role does the ethoxy group play in modulating bioavailability?
Methodological Answer:
The ethoxy group on the benzofuran ring enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. shows trifluoromethyl groups in similar compounds increase metabolic stability by resisting cytochrome P450 oxidation. Compare pharmacokinetics (AUC, C) in rodent models with/without ethoxy substitution .
Basic: How to troubleshoot low yields in the final recrystallization step?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
